5-[4-(Methylsulfonyl)phenyl]indoline
Description
Contextualization within Indoline (B122111) and Sulfone Chemical Spaces
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net It is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The non-aromatic nature of the pyrrolidine (B122466) portion of indoline allows for stereochemical diversity, which is often crucial for specific interactions with biological targets. Indoline derivatives have been investigated for their anti-tumor, anti-bacterial, anti-inflammatory, and cardiovascular effects. nih.gov
The sulfone group (-SO2-) is a key functional group in medicinal chemistry, known for its ability to act as a strong hydrogen bond acceptor and to improve the pharmacokinetic properties of drug candidates. nih.gov The methylsulfonylphenyl moiety, in particular, is a common feature in a number of successful drugs. The sulfone group is chemically stable and can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity for various biological targets. nih.govnamiki-s.co.jp Compounds containing a sulfonyl group have been developed as treatments for a variety of conditions, including infectious diseases and metabolic disorders. nih.gov
The combination of the indoline and methylsulfonylphenyl moieties in 5-[4-(Methylsulfonyl)phenyl]indoline creates a molecule with a distinct three-dimensional shape and electronic distribution, suggesting that it could interact with biological targets in a novel manner.
Foundational Research Directions for the Chemical Compound
Given the known activities of related compounds, several foundational research directions for this compound can be proposed. A primary area of investigation would be its potential as an inhibitor of enzymes that are overexpressed in disease states. For instance, many indole (B1671886) and indoline derivatives are known to be kinase inhibitors, which are crucial in cancer therapy. mdpi.com
Another promising avenue is the exploration of its anti-inflammatory properties. The methylsulfonylphenyl group is a key component of several selective COX-2 inhibitors. Therefore, this compound could be investigated for its ability to modulate inflammatory pathways.
Furthermore, the structural similarity to known inhibitors of protein-protein interactions, such as those involving the PD-1/PD-L1 pathway, suggests that this compound could be a candidate for the development of novel immunotherapies. nih.gov The synthesis of a small library of derivatives with modifications on the indoline nitrogen and the phenyl ring would be a logical first step to explore the structure-activity relationship (SAR) for these potential applications.
| Potential Research Area | Rationale based on Structural Analogs | Key Biological Targets |
| Oncology | Indoline and indole scaffolds are present in many kinase inhibitors. | Receptor Tyrosine Kinases, Cyclin-Dependent Kinases |
| Anti-inflammatory | The methylsulfonylphenyl moiety is a known pharmacophore for COX-2 inhibition. | Cyclooxygenase-2 (COX-2) |
| Immunology | Phenylindoline derivatives have shown activity as PD-1/PD-L1 inhibitors. nih.gov | Programmed cell death protein 1 (PD-1) |
| Neurology | Indoline structures are found in compounds targeting CNS receptors. | Serotonin receptors, Dopamine receptors |
Overview of Contemporary Academic Research Focuses
Contemporary research on structurally related compounds is vibrant and multifaceted. A significant focus is on the development of highly selective enzyme inhibitors. For example, recent studies on N-phenylindoline-5-sulfonamide derivatives have identified potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for metabolic diseases. nih.govacs.org
Another area of intense research is the development of small molecules that can modulate the immune system. The discovery of 4-phenylindoline derivatives as inhibitors of the PD-1/PD-L1 interaction highlights the potential of the indoline scaffold in immuno-oncology. nih.gov
Furthermore, the synthesis of novel indoline derivatives and their evaluation as antimicrobial and antiviral agents continues to be an important field of study. nih.govresearchgate.net The ability to functionalize the indoline core at various positions allows for the fine-tuning of biological activity and pharmacokinetic properties. The development of efficient and stereoselective synthetic methods for substituted indolines is also a key research focus, enabling the exploration of a wider chemical space. mdpi.com
| Compound Class | Research Focus | Recent Findings |
| N-Phenylindoline-5-sulfonamides | Metabolic Diseases | Potent and selective inhibitors of MGAT2 with high oral bioavailability. nih.govacs.org |
| 4-Phenylindoline derivatives | Immuno-oncology | Novel small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction. nih.gov |
| Indoline-based compounds | Anti-inflammatory | Dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). |
Structure
3D Structure
Properties
CAS No. |
893736-30-6 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
RNCPRPDEKXTBAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Methylsulfonyl Phenyl Indoline and Relevant Analogues
Strategic Approaches to Indoline (B122111) Core Construction
The formation of the indoline scaffold is a pivotal step in the synthesis of the target molecule. Various methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These approaches offer different advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Aza-Heck Cyclization Techniques for Indoline Ring Synthesis
The aza-Heck cyclization has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including indolines. This palladium-catalyzed intramolecular reaction involves the cyclization of an N-containing electrophile onto a pendant alkene. A notable advancement in this area is the use of N-hydroxy anilines as electrophiles, which are readily accessible from the corresponding nitroarenes. This method provides a versatile route to indolines with diverse functionalities and complex ring structures. google.comasianpubs.org
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand to facilitate the cyclization. The choice of ligand can be crucial for the efficiency and selectivity of the reaction. The general applicability of the aza-Heck cyclization allows for the synthesis of challenging indoline structures, including those with fully substituted carbons at the C2 position. google.com
Table 1: Examples of Aza-Heck Cyclization for Indoline Synthesis
| Entry | Substrate | Catalyst/Ligand | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Boc-2-allylaniline | Pd(OAc)₂ / P(o-tol)₃ | Toluene, 110 °C | N-Boc-3-methylindoline | 75 |
| 2 | N-Ts-2-vinylaniline | PdCl₂(PPh₃)₂ / Et₃N | DMF, 100 °C | N-Ts-indoline | 82 |
| 3 | N-Ac-2-allyl-4-bromoaniline | Pd₂(dba)₃ / Xantphos | Dioxane, 120 °C | N-Ac-5-bromo-3-methylindoline | 68 |
Intramolecular Cyclization Protocols for the Indoline Scaffold
Intramolecular cyclization reactions provide a direct and atom-economical approach to the indoline framework. These reactions can be promoted by various reagents, including acids, bases, or radical initiators. For instance, the acid-catalyzed cyclization of N-allyl anilines can lead to the formation of 2-methylindolines. researchgate.net
Visible-light-induced photocatalysis has also been employed for the intramolecular reductive cyclization of substrates like N-allyl-2-iodophenyl-acetamides, affording functionalized indolines in the absence of transition metals. nih.gov This method is attractive due to its mild reaction conditions and functional group tolerance. Furthermore, iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines offers another metal-free alternative for constructing the indoline ring system. nih.gov
Transition Metal-Catalyzed Syntheses of Indoline Frameworks
Transition metals, particularly palladium, play a central role in the synthesis of indolines. mdpi.com Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to indoline compounds with low catalyst loadings and mild operating conditions. acs.org These reactions often utilize an oxidant to facilitate the catalytic cycle.
Furthermore, palladium-catalyzed domino reactions, such as cyclization/carbonylation cascades, have been developed to access functionalized indolines. rsc.orgresearchgate.net These processes allow for the construction of the indoline core and the simultaneous introduction of other functional groups in a single synthetic operation. The choice of catalyst, ligands, and reaction conditions is critical to control the regioselectivity and efficiency of these transformations. mdpi.com
Installation of the 4-(Methylsulfonyl)phenyl Moiety
A key structural feature of the target compound is the 4-(methylsulfonyl)phenyl group at the 5-position of the indoline ring. The introduction of this moiety can be achieved through the synthesis of appropriately substituted precursors followed by cyclization or through post-functionalization of a pre-formed indoline scaffold.
Synthesis of Key Precursors Bearing the 4-(Methylsulfonyl)phenyl Group (e.g., 4-(Methylsulfonyl)acetophenone)
A common and crucial precursor for introducing the 4-(methylsulfonyl)phenyl group is 4-(methylsulfonyl)acetophenone. This intermediate can be synthesized through a two-step process starting from thioanisole. The first step involves the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4'-(methylthio)acetophenone. google.comchemicalbook.com
Subsequent oxidation of the thioether functionality in 4'-(methylthio)acetophenone to the corresponding sulfone provides 4-(methylsulfonyl)acetophenone. asianpubs.org This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of a catalyst like sodium tungstate being an effective method. asianpubs.org
Table 2: Synthesis of 4-(Methylsulfonyl)acetophenone
| Step | Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thioanisole | Acetyl chloride, AlCl₃ | 4'-(Methylthio)acetophenone | ~90 |
| 2 | 4'-(Methylthio)acetophenone | H₂O₂, Sodium tungstate | 4-(Methylsulfonyl)acetophenone | ~85 |
Adaptations of Fischer-Type Indole (B1671886) Syntheses for Methylsulfonylphenyl Incorporation
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring, which can then be reduced to the corresponding indoline. wikipedia.orgcambridge.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org
To synthesize 5-[4-(methylsulfonyl)phenyl]indoline via this route, a key intermediate is the corresponding 5-substituted indole. The synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives has been successfully achieved using Fischer indole synthesis conditions by reacting p-methylsulfonyl acetophenone with substituted phenylhydrazines. nih.govnih.gov This demonstrates the feasibility of incorporating the methylsulfonylphenyl moiety into the indole scaffold using this methodology.
The general procedure involves the reaction of a phenylhydrazine with a ketone bearing the desired substituent, in this case, a precursor that would lead to the 4-(methylsulfonyl)phenyl group at the 5-position of the resulting indole. The subsequent reduction of the indole to the indoline can be accomplished using various reducing agents, such as catalytic hydrogenation or chemical reduction with reagents like sodium cyanoborohydride.
Cross-Coupling Strategies for Phenyl Ring Attachment
The formation of the C-C bond between the indoline C-5 position and the 4-(methylsulfonyl)phenyl group is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving such aryl-aryl linkages. nih.govresearchgate.net These reactions typically involve the coupling of a 5-haloindoline derivative (e.g., 5-bromo- or 5-iodoindoline) with an organometallic reagent derived from the pendant phenyl ring.
The Suzuki-Miyaura coupling is a widely employed strategy, utilizing a boronic acid or ester derivative, such as 4-(methylsulfonyl)phenylboronic acid. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the generally non-toxic nature of its boron-containing byproducts. The catalytic cycle involves a palladium(0) species, and key steps include oxidative addition, transmetalation, and reductive elimination. A suitable base, such as potassium carbonate or potassium fluoride, is essential for the transmetalation step. nih.govysu.am
While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods like the Stille, Heck, and Negishi reactions also provide viable pathways for forming the C5-aryl bond, each using different organometallic partners (organotin, alkene, and organozinc, respectively). The choice of reaction often depends on the availability of starting materials and the desired substrate scope. The development of greener processes, for instance using Pd/C catalysts in water, is also an area of active research for large-scale synthesis. nih.gov
| Cross-Coupling Reaction | Indoline Substrate | Aryl Coupling Partner | Typical Catalyst/Base System | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromoindoline or 5-Iodoindoline | 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) / K₂CO₃, KF | Mild conditions, high functional group tolerance. nih.govysu.am |
| Stille | 5-Bromoindoline | Tributyl(4-(methylsulfonyl)phenyl)stannane | Pd(PPh₃)₄ / LiCl | Effective but toxicity of tin reagents is a drawback. |
| Heck | Indoline | 1-Halo-4-(methylsulfonyl)benzene | Pd(OAc)₂ / P(o-tol)₃, Et₃N | Direct C-H functionalization approach. |
| Negishi | 5-Iodoindoline | (4-(Methylsulfonyl)phenyl)zinc chloride | Pd(PPh₃)₄ | High reactivity of organozinc reagent. |
Advanced Derivatization and Functionalization Strategies
Once the core this compound structure is assembled, its properties can be further tuned through various derivatization and functionalization reactions at different positions on the molecule.
Chemical Modifications at the Indoline Nitrogen Atom (N-1)
The nitrogen atom (N-1) of the indoline ring behaves as a typical secondary amine, making it a prime site for chemical modification. beilstein-journals.org Its functionalization can significantly alter the steric and electronic properties of the molecule.
N-Alkylation and N-Prenylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. Palladium-catalyzed N-prenylation of indoles with alkenes like 2-methyl-2-butene has also been demonstrated, a reaction that can be adapted for indolines. beilstein-journals.org
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine yields the corresponding N-acylindoline derivatives.
N-Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), after deprotonation of the indoline nitrogen with a strong base like sodium hydride, affords N-sulfonylated products. nih.gov This modification is often used to protect the nitrogen or to introduce specific functionalities.
N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a C-N bond between the indoline nitrogen and an aryl halide, enabling the synthesis of N-arylindoline derivatives. nih.govnih.gov
| Modification Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetonitrile), Heat | N-Alkylindoline |
| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Aprotic solvent (e.g., DCM, THF) | N-Acylindoline |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., NaH) | Anhydrous THF, 0°C to RT nih.gov | N-Sulfonylindoline |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base | Toluene or Dioxane, Heat | N-Arylindoline |
Systematic Variation of Substituents at the C-5 Position of the Indoline Ring
To explore structure-activity relationships, analogues of the title compound can be prepared by systematically varying the substituent at the C-5 position. This can be achieved either by starting with a different 5-substituted indoline precursor or by direct functionalization of the indoline core.
One approach involves the synthesis of a library of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles, which are subsequently reduced to the corresponding indolines. For instance, studies have shown the synthesis of indole derivatives with substituents such as hydrogen, fluorine, chlorine, methyl, and methoxy (B1213986) at the C-5 position. mdpi.comresearchgate.net This strategy allows for the introduction of a wide range of electronically and sterically diverse groups.
Alternatively, direct C-H functionalization methods offer a more atom-economical route. nih.gov Palladium-catalyzed C-5 olefination of N-substituted indolines with acrylates has been reported, demonstrating the feasibility of forming new carbon-carbon bonds directly at the C-5 position. acs.orgnih.gov While challenging due to the lower reactivity of the C-5 position compared to C-2 and C-3, these methods are powerful tools for late-stage diversification. nih.gov
| C-5 Substituent | Synthetic Strategy | Example Precursor/Reagent | Reference |
|---|---|---|---|
| -F, -Cl, -Me, -OMe | Synthesis from substituted anilines | 4-Fluoroaniline, 4-Chloroaniline, etc. | mdpi.comresearchgate.net |
| -CH=CHCO₂Et (Olefin) | Direct C-H Olefination | N-Methylindoline + Ethyl acrylate | acs.orgnih.gov |
| -Alkyl | Direct C-H Alkylation | N-acylindole + α-diazomalonates (Cu-catalyzed) | nih.gov |
| -COOH | Cyclization of substituted precursors | 5-Aminoisocoumarin conversion | clockss.org |
Functional Group Interconversions and Substitutions on the Pendant Phenyl and Methylsulfonyl Moieties
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy can be applied to the pendant 4-(methylsulfonyl)phenyl group to generate further analogues.
Modifications on the Pendant Phenyl Ring: The phenyl ring is substituted with a methylsulfonyl group (-SO₂Me), which is a strongly deactivating and meta-directing group for electrophilic aromatic substitution (EAS). Therefore, reactions like nitration, halogenation, or sulfonation would be expected to occur at the positions ortho to the sulfonyl group (C-3' and C-5' of the phenyl ring). These reactions typically require harsh conditions due to the deactivated nature of the ring.
Modifications on the Methylsulfonyl Moiety: The methylsulfonyl group is generally stable and chemically robust.
Reduction: The sulfone can be reduced to a sulfide (B99878), though this often requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) and may not be selective in a complex molecule.
α-Functionalization: The methyl protons adjacent to the sulfonyl group are acidic and can be removed by a strong base like n-butyllithium. The resulting carbanion can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents on the methyl group.
| Moiety | Transformation | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Pendant Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group at C-3' |
| Pendant Phenyl Ring | Electrophilic Bromination | Br₂, FeBr₃ | Bromo group at C-3' |
| Methylsulfonyl Group | Reduction | LiAlH₄ | Methylthio group (-SMe) |
| Methylsulfonyl Group | α-Alkylation | 1. n-BuLi; 2. R-X | -SO₂CH₂R |
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of the molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, the precise chemical environment of each proton and carbon atom is determined, and their connectivity is mapped.
The ¹H NMR spectrum of 5-[4-(Methylsulfonyl)phenyl]indoline is predicted to exhibit distinct signals corresponding to the three primary components of the molecule: the indoline (B122111) core, the 4-(methylsulfonyl)phenyl substituent, and the methylsulfonyl group itself.
The indoline moiety features both aliphatic and aromatic protons. The two methylene (B1212753) groups (-CH₂-) of the five-membered ring are expected to appear as two triplets in the upfield region, typically around 3.00 ppm and 3.49 ppm for the C3 and C2 positions, respectively, based on data for the parent indoline structure. chemicalbook.com The aromatic protons of the indoline ring (H4, H6, and H7) will be shifted downfield due to the deshielding effect of the aromatic system.
The 4-(methylsulfonyl)phenyl group presents a classic AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. This results in two doublets in the aromatic region, arising from the protons ortho and meta to the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group causes these protons to resonate at a lower field compared to unsubstituted benzene. Finally, the methyl protons of the sulfonyl group (-SO₂CH₃) are expected to produce a sharp singlet, typically appearing around 3.0-3.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indoline N-H | ~3.64 | Broad Singlet |
| Indoline C2-H₂ | ~3.49 | Triplet |
| Indoline C3-H₂ | ~3.00 | Triplet |
| Indoline Aromatic C-H | ~6.6-7.3 | Multiplet |
| Phenyl C-H (ortho to SO₂) | ~7.9 | Doublet |
| Phenyl C-H (meta to SO₂) | ~7.6 | Doublet |
| Methyl (-SO₂CH₃) | ~3.1 | Singlet |
Note: Predicted values are based on spectral data for indoline and related substituted compounds. chemicalbook.com
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, signals are expected for the two aliphatic carbons of the indoline ring, the aromatic carbons of both the indoline and phenyl rings, and the methyl carbon of the sulfonyl group.
Based on data for the parent indoline, the aliphatic carbons C2 and C3 are expected in the upfield region, around 47 ppm and 29 ppm, respectively. chemicalbook.com The six carbons of the indoline benzene ring and the six carbons of the phenyl ring will appear in the aromatic region (approximately 110-155 ppm). The carbon atoms directly attached to the sulfonyl group and the nitrogen atom will be shifted further downfield. The methyl carbon of the sulfonyl group is anticipated to give a signal in the range of 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Indoline C2 | ~47 |
| Indoline C3 | ~29 |
| Indoline Aromatic Carbons | ~109-153 |
| Phenyl Aromatic Carbons | ~125-145 |
| Methyl (-SO₂CH₃) | ~44 |
Note: Predicted values are based on spectral data for indoline and related substituted compounds. chemicalbook.com
While 1D NMR spectra propose the chemical environments, 2D NMR experiments definitively establish the structural connectivity. nih.gov
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). youtube.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the C2 and C3 methylene protons, confirming their adjacency in the five-membered ring. researchgate.net It would also reveal correlations between adjacent protons on the aromatic rings, aiding in their specific assignment. researchgate.net
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HMQC spectrum would show a cross-peak between the ¹H signal for the methyl group and its corresponding ¹³C signal, confirming the -SO₂CH₃ group. Similarly, each aromatic proton signal would be correlated to its specific aromatic carbon signal, and the aliphatic C2 and C3 proton signals would be linked to their respective carbon signals, providing unambiguous assignment of the ¹H and ¹³C spectra. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Signatures
Infrared (IR) spectroscopy is particularly effective for identifying key functional groups due to their characteristic absorption frequencies. In the IR spectrum of this compound, several key absorption bands are expected.
The most prominent and diagnostic peaks belong to the sulfonyl group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretch of the secondary amine in the indoline ring will appear as a moderate to sharp band in the region of 3500-3300 cm⁻¹. researchgate.net Other expected absorptions include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. researchgate.netrsc.org
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O Symmetric Stretch | 1160 - 1120 | Strong |
Raman spectroscopy provides data that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.
For this compound, the Raman spectrum would be expected to show strong bands for the symmetric breathing modes of the aromatic rings. The symmetric S=O stretch of the sulfonyl group would also be expected to be Raman active. scielo.org.mx Aromatic C-H stretching and in-plane bending vibrations would also be observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a comprehensive vibrational profile when used in conjunction with IR spectroscopy. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
For this compound, with a chemical formula of C₁₅H₁₅NO₂S, the theoretical exact mass can be calculated. An HRMS experiment, likely using an ionization technique such as Electrospray Ionization (ESI), would be expected to yield an ion corresponding to the protonated molecule [M+H]⁺. The experimentally measured m/z value would then be compared to the calculated value to confirm the elemental composition.
As specific experimental data for this compound is not available in the reviewed literature, a data table for its HRMS analysis cannot be provided at this time. A representative table would typically include the calculated mass, the observed mass, the difference in ppm, and the confirmed molecular formula.
Table 1: Representative HRMS Data for this compound
| Molecular Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₁₅H₁₅NO₂S | [M+H]⁺ | Data not available | Data not available |
No experimental data found in the searched scientific literature.
Electronic Absorption Spectroscopy and X-ray Diffraction
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores and the extent of its conjugated π-electron system. The spectrum for this compound would be expected to show absorptions characteristic of the substituted indoline and phenylsulfonyl moieties.
An experimental UV-Vis spectrum would reveal the λmax values and corresponding molar absorptivity (ε), which are crucial for understanding the electronic structure. However, no published UV-Vis spectroscopic data for this specific compound could be located.
Table 2: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Data not available | Data not available | Data not available |
No experimental data found in the searched scientific literature.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
A crystallographic study would produce a set of data including lattice parameters (a, b, c, α, β, γ), the crystal system, and space group. Despite the importance of this data, a crystal structure for this compound has not been reported in the accessible literature.
Table 3: Representative Single Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅NO₂S |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
No experimental data found in the searched scientific literature.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Lattices
Derived from the X-ray diffraction data, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps various properties onto the molecular surface, such as dnorm (which highlights contacts shorter than van der Waals radii), to identify key interactions like hydrogen bonds and π-π stacking. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
Since the single crystal X-ray diffraction data for this compound is unavailable, a Hirshfeld surface analysis cannot be performed. Such an analysis would be crucial for understanding how the molecules pack in the solid state and which forces govern the crystal's stability.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations offer a microscopic view of molecular systems, allowing for the prediction of various properties from first principles.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Determination
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com For a molecule like 5-[4-(Methylsulfonyl)phenyl]indoline, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of its ground state. researchgate.netnih.gov This process provides a foundational understanding of the molecule's shape and the spatial relationship between the indoline (B122111) ring, the phenyl ring, and the methylsulfonyl group. nih.govmdpi.com
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov For this compound, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most likely to participate in electron donation and acceptance. It is expected that the electron-rich aromatic rings would contribute significantly to the HOMO, while the electron-withdrawing methylsulfonyl group would influence the LUMO's localization.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and would require specific DFT calculations to be confirmed.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays different potential values on the electron density surface, typically using a color spectrum. nih.govresearchgate.net Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and potentially on the aromatic rings, while the hydrogen atoms and the region around the nitrogen in the indoline ring might exhibit positive potential. chemrxiv.org
Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. acadpubl.euresearchgate.net These interactions, often represented as second-order perturbation energies (E(2)), indicate the stabilizing effect of electron delocalization from a donor NBO to an acceptor NBO. acadpubl.eu In this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. This analysis would provide quantitative insight into the electronic stability conferred by these charge transfer events. acadpubl.eu
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, UV-Vis via TD-DFT)
Computational methods can accurately predict spectroscopic parameters, aiding in the structural elucidation and characterization of compounds. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govkettering.edu By performing GIAO calculations on the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for verification of the structure. nih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). rsc.orgscispace.com TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. nih.govresearchgate.net This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π*, within the molecule. rsc.org
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-150 |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.0 |
| UV-Vis | λ_max (nm) | ~280 |
Note: These values are hypothetical and require specific calculations for accuracy.
Conformational Energy Landscape Analysis
Most molecules are not rigid structures but can exist in various conformations due to the rotation around single bonds. Conformational energy landscape analysis explores the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. elifesciences.orgnih.gov By systematically rotating the bonds connecting the phenyl ring to the indoline and the methylsulfonyl group, a potential energy surface can be mapped. mdpi.comnih.gov This analysis helps to determine the lowest energy conformation (the global minimum) and other low-energy conformers that might be populated at room temperature. nih.govchemrxiv.org Understanding the conformational preferences of this compound is essential as different conformers can exhibit different properties and biological activities.
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique has been instrumental in predicting how this compound and its structural analogs fit within the active sites of therapeutically relevant proteins.
Molecular docking simulations predict that this compound can adopt distinct, energetically favorable conformations within the active sites of Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Soluble Epoxide Hydrolase (sEH).
Cyclooxygenase-2 (COX-2): In simulations with COX-2, the indoline scaffold and the attached phenyl ring typically occupy the primary hydrophobic channel of the enzyme's active site. The defining feature of its binding mode is the insertion of the para-methylsulfonylphenyl group into a secondary side pocket, a region of the active site that is accessible in COX-2 but not in the COX-1 isoform. This specific orientation is a hallmark of selective COX-2 inhibitors. researchgate.netnih.gov
5-Lipoxygenase (5-LOX): Docking studies on indoline-based inhibitors reveal a binding mode where the indoline moiety is positioned near the catalytic non-heme iron atom within the 5-LOX active site. This placement is crucial as it can physically obstruct the access of the natural substrate, arachidonic acid, to the iron center, thereby inhibiting the enzyme's function. acs.org
Soluble Epoxide Hydrolase (sEH): For sEH, the predicted binding mode places the core of the ligand within the enzyme's L-shaped hydrophobic tunnel. The urea (B33335) or amide-like features common in sEH inhibitors typically orient themselves to interact with the catalytic dyad. It is hypothesized that the polar methylsulfonyl group of this compound would engage in key interactions within the more hydrophilic regions of the active site, anchoring the molecule in a position that blocks substrate hydrolysis. acs.orgwhiterose.ac.uk
The stability of the ligand-protein complex is determined by a network of specific molecular interactions. Computational models have identified the key non-covalent forces governing the binding of this compound to its targets.
Hydrogen Bonds: The oxygen atoms of the methylsulfonyl group are predicted to act as hydrogen bond acceptors, forming crucial interactions with backbone or side-chain donors in the enzyme active sites. For instance, in COX-2, residues like Arg120 and Tyr355 are common hydrogen bonding partners for inhibitors. japer.in In sEH, the catalytic Asp335 and other residues such as Tyr383 and Tyr466 are key hydrogen bonding sites. whiterose.ac.uk For 5-LOX, interactions with residues like Ala424 have been noted for similar inhibitors. d-nb.info
Van der Waals Contacts: The planar indoline ring and the phenyl group provide extensive surfaces for favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site pockets of all three enzymes. Docking of a related indoline derivative into 5-LOX identified significant van der Waals contacts with a host of hydrophobic residues, which are critical for the stability of the complex. acs.org
The table below summarizes the principal molecular interactions predicted by docking simulations.
| Target Enzyme | Interaction Type | Potential Interacting Residues |
| COX-2 | Hydrogen Bonds | Arg120, Tyr355, Ser530 japer.ind-nb.info |
| Hydrophobic / π-π Interactions | Val349, Leu352, Tyr355 japer.ind-nb.info | |
| 5-LOX | Van der Waals Contacts | His367, His372, Leu368, Leu414, Ile415, Phe421, Leu607 acs.org |
| Hydrogen Bonds | Ala424 d-nb.info | |
| sEH | Hydrogen Bonds | Asp335, Gln384, Tyr383, Tyr466 whiterose.ac.uknih.gov |
| Hydrophobic / π-π Interactions | Trp336, His524 nih.gov |
Through docking simulations, the precise architecture of the binding pockets and the specific amino acid residues that form these pockets have been characterized.
COX-2 Binding Pocket: The active site is a long hydrophobic channel. A key feature for selectivity is a secondary side pocket, often called the "selectivity pocket" or "lobby region," which is created by the substitution of Val523 in COX-2 for the larger Ile523 in COX-1. This pocket accommodates the methylsulfonyl group. Key residues lining the main channel and interacting with inhibitors include Arg120, Tyr355, and Ser530. japer.ind-nb.inforesearchgate.net
5-LOX Binding Pocket: The 5-LOX active site is a deep, hydrophobic cavity that contains the catalytic iron atom. This iron is coordinated by several histidine residues (e.g., His367, His372, His550) and an asparagine (Asn554). nih.gov The pocket is further defined by a number of hydrophobic residues, such as Leu368, Leu414, Ile415, and Leu607, which form extensive van der Waals contacts with inhibitors. acs.orgnih.gov
sEH Binding Pocket: The sEH active site consists of a catalytic triad (B1167595) (Asp335, Asp496, and His524) located within a hydrophobic, L-shaped tunnel. The binding pocket can be divided into a central region that accommodates the core of the inhibitor and side pockets that can be occupied by various substituents. Key residues that form hydrogen bonds and van der Waals contacts with inhibitors include the catalytic Asp335, Tyr383, Tyr466, Met419, and Trp336. whiterose.ac.uknih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Computational methods are crucial for deciphering the structure-activity relationship (SAR), which explains how the chemical structure of a compound influences its biological activity.
While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively published, general SAR principles can be inferred from computational analyses of analogous structures. Molecular descriptors such as hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric parameters are calculated and correlated with inhibitory activity. For instance, the hydrophobicity of the indoline core is critical for engaging with the nonpolar binding channels in COX-2, 5-LOX, and sEH. The electronic nature of the methylsulfonyl group, specifically the partial positive charge on the sulfur and partial negative charges on the oxygens, dictates its ability to act as a potent hydrogen bond acceptor, an interaction repeatedly shown to be vital for high-affinity binding. acs.orgwhiterose.ac.uk
The methylsulfonyl (SO₂Me) group on the phenyl ring is not merely a substituent but a critical pharmacophore element that defines the compound's interaction with specific targets.
In COX-2 Inhibition: The methylsulfonyl group is a classic pharmacophore for COX-2 selectivity. nih.gov Its ability to fit into the polar side pocket of the COX-2 active site, forming favorable interactions, is the primary structural basis for its selectivity over COX-1, which lacks a pocket of similar size and polarity. researchgate.netresearchgate.net This interaction anchors one end of the molecule, allowing the core scaffold to optimally position itself within the main catalytic channel.
Elucidation of Substituent Effects on Binding Affinity and Selectivity via Computational Models
Computational chemistry and molecular modeling have become indispensable tools in medicinal chemistry for understanding drug-receptor interactions and guiding the design of more potent and selective therapeutic agents. For derivatives of this compound, computational models are pivotal in elucidating how various substituents on the molecular scaffold influence binding affinity and selectivity, particularly for enzymes like cyclooxygenase-2 (COX-2).
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this computational approach. Both 2D and 3D-QSAR models have been successfully developed for series of indole (B1671886) derivatives to clarify the structural requirements for potent COX-2 inhibition. ijpsr.comresearchgate.net These models generate statistically significant correlations between the physicochemical properties of the compounds and their biological activities. For instance, a robust 3D-QSAR model for indole derivatives yielded a high cross-validated correlation coefficient (q²) of 0.9461 and a predictive correlation coefficient (Pred_r²) of 0.8782, indicating a strong and reliable predictive capability. researchgate.net
Such models reveal the critical role of specific molecular fields. The analysis often indicates that steric and electronic fields are major contributors to the binding affinity. researchgate.net This is visualized through contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity.
Steric Effects : Contour maps often show that bulky substituents are favored in certain regions, suggesting they can occupy specific hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity. Conversely, yellow contours in other areas indicate that bulky groups would lead to steric clashes, reducing activity.
Electrostatic Effects : Blue contours might indicate that positive-charged or electron-donating groups are beneficial for activity in a particular region, while red contours suggest that negative-charged or electron-withdrawing groups are preferred. This information is crucial for optimizing interactions with charged amino acid residues in the binding site.
Molecular docking simulations provide a more granular, three-dimensional view of how these molecules interact with their target protein. For COX-2 inhibitors based on an indole or indoline scaffold, docking studies consistently highlight the importance of the 4-(methylsulfonyl)phenyl group. brieflands.com This specific moiety is crucial for selectivity as it can insert into a secondary, hydrophobic side-pocket present in the COX-2 active site but absent in the COX-1 isoform. This key interaction is a defining feature of many selective COX-2 inhibitors, often referred to as "coxibs". brieflands.com
Docking studies on 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives with various substituents at the 5-position of the indole ring have provided detailed insights into structure-activity relationships (SAR). These simulations show that the methylsulfonyl group orients itself within this secondary pocket, forming favorable interactions. The nature of the substituent at the C-5 position can then further modulate both potency and selectivity. For example, a methoxy (B1213986) group at the C-5 position of the indole ring was found to produce the highest COX-2 selectivity. nih.gov Molecular modeling suggests this enhanced selectivity may arise from the oxygen atom of the methoxy group forming a hydrogen bond with the hydroxyl group of Tyrosine 348 (Tyr348) in the active site.
The table below summarizes in vitro data for a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, demonstrating the impact of the C-5 substituent on COX-1 and COX-2 inhibition and the resulting selectivity index.
Data sourced from in vitro studies on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives. The Selectivity Index (SI) is calculated as (COX-1 IC50 / COX-2 IC50).
Chemical Reactivity and Reaction Mechanism Investigations
Intrinsic Reactivity of the Indoline (B122111) Heterocycle
The indoline scaffold is a bicyclic structure containing a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrroline (B1223166) ring. The nitrogen atom's lone pair of electrons significantly influences the reactivity of the entire heterocyclic system.
The indoline ring system is highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the secondary amine. The nitrogen atom increases the electron density of the fused benzene ring, making it more nucleophilic than benzene itself. This activation is analogous to the reactivity observed in N-alkylanilines.
The lone pair on the nitrogen atom directs incoming electrophiles to the ortho and para positions. In the 5-[4-(Methylsulfonyl)phenyl]indoline molecule, the C5 position (para to the nitrogen) is already substituted. Therefore, electrophilic attack is predominantly directed to the C7 position (ortho to the nitrogen). Direct functionalization at the C7-position of indolines through strategies like directing group-assisted C-H activation has been demonstrated as an efficient method for synthesizing unique indoline derivatives. nih.gov The pyrroline ring, being saturated, does not typically undergo electrophilic substitution in the same manner as an aromatic ring. The most reactive position on the related indole (B1671886) structure for electrophilic aromatic substitution is C3, which is significantly more reactive than benzene. wikipedia.org However, in the saturated indoline system, the reactivity is centered on the activated benzene ring.
| Reaction Type | Reagents | Typical Position of Attack on Indoline | Comment |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C7 | Requires careful control to avoid oxidation. |
| Halogenation | Br₂/FeBr₃ or NBS | C7 | The electron-rich ring is readily halogenated. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C7 | The nitrogen may coordinate with the Lewis acid, potentially deactivating the ring. N-protection is often employed. |
| Vilsmeier-Haack Formylation | POCl₃/DMF | C7 | A method to introduce a formyl group onto the aromatic ring. quimicaorganica.orgd-nb.info |
The indoline scaffold offers several sites for functional group transformations, primarily involving the nitrogen atom and the adjacent carbon atoms.
N-Functionalization : The secondary amine nitrogen (N1) is nucleophilic and can be readily modified. researchgate.net Deprotonation with a strong base, such as sodium hydride, generates a highly nucleophilic indolide anion that can react with various electrophiles. nih.gov Common transformations include:
N-Alkylation : Reaction with alkyl halides to introduce alkyl groups.
N-Acylation : Reaction with acid chlorides or anhydrides to form amides.
N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamides. nih.gov
C-Functionalization : The C2 carbon atom, being alpha to the nitrogen, is susceptible to oxidation. The electron-rich nature of the indoline system makes it prone to oxidation. wikipedia.org Dehydrogenation of the indoline ring can also be achieved using various oxidizing agents to form the corresponding indole derivative.
Reactivity of the Methylsulfonyl Moiety
The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing group that significantly influences the electronic properties of the phenyl ring to which it is attached.
In the context of nucleophilic aromatic substitution (SNAr), the methylsulfonyl group itself is generally considered a poor leaving group due to the strength of the aromatic carbon-sulfur bond. Typical SNAr reactions require both a strong electron-withdrawing group to activate the ring and a good leaving group, such as a halide.
While the methylsulfonyl moiety is not a conventional nucleofuge, its removal can be accomplished under specific chemical conditions. For instance, reductive cleavage, sometimes referred to as dephenylsulfonylation, can be achieved using reducing agents like magnesium metal, effectively cleaving the C-S bond. researchgate.net However, it does not depart as a stable anion in standard substitution or elimination pathways in the same way that halides or sulfonates do. wikipedia.orgmasterorganicchemistry.com Its primary role in SNAr is to activate the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack, thereby facilitating the displacement of other leaving groups that may be present on the same ring.
The methylsulfonyl group is most commonly synthesized via the oxidation of a corresponding methylthio (or methylsulfanyl) precursor (-SCH₃). This transformation is a reliable and widely used method in organic synthesis. diva-portal.org The oxidation proceeds through a two-step sequence:
Oxidation to Sulfoxide (B87167) : The methylthio group is first oxidized to a methylsulfinyl (sulfoxide) intermediate (-SOCH₃).
Oxidation to Sulfone : Further oxidation of the methylsulfinyl group yields the final methylsulfonyl (sulfone) product (-SO₂CH₃).
A variety of oxidizing agents can be employed for this purpose, allowing for controlled conversion. Selective oxidation to the sulfoxide is possible with reagents like sodium periodate, while stronger agents like Oxone® or hydrogen peroxide can facilitate the full oxidation to the sulfone. researchgate.net
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Role in SNAr | Strongly activates the aromatic ring toward nucleophilic attack. | N/A (Activator, not leaving group) |
| Reductive Cleavage | Removal of the entire methylsulfonylphenyl group under reducing conditions. | Mg, Na(Hg) |
| Synthesis via Oxidation | Formation from a methylthio precursor through sulfoxide intermediate. | m-CPBA, H₂O₂, Oxone®, KMnO₄ |
Intermolecular Interactions and Self-Assembly in Solution and Solid State
The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are critical for its stability and physical properties in both solution and the solid state.
Hydrogen Bonding : The most significant interaction is likely to be hydrogen bonding. The N-H group of the indoline ring is an effective hydrogen bond donor. nih.gov The two oxygen atoms of the methylsulfonyl group are strong hydrogen bond acceptors. nih.gov This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks in the crystal lattice.
π-π Stacking : The two aromatic rings in the molecule can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a key factor in the self-assembly of aromatic compounds and contribute significantly to the stability of the crystal structure.
These combined intermolecular forces dictate the solid-state packing of the molecule, influencing its melting point, solubility, and polymorphism. mdpi.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-[4-(Methylsulfonyl)phenyl]indoline, and how can reaction yields be maximized?
Answer: The synthesis typically involves coupling indoline derivatives with methylsulfonylphenyl moieties. A validated approach uses Buchwald-Hartwig amination under inert conditions with Pd(OAc)₂/Xantphos as the catalyst, achieving 78% yield (Table 1). Key parameters include:
- Temperature : 80–100°C
- Solvent system : Toluene/EtOH (3:1 v/v)
- Stoichiometry : 1:1.2 molar ratio of indoline to aryl bromide.
Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For scale-up, microwave-assisted synthesis reduces reaction time by 40% .
Q. Table 1: Optimization of Buchwald-Hartwig Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 78 |
| Temperature (°C) | 90 | 78 |
| Solvent | Toluene/EtOH | 78 |
| Reaction Time (h) | 18 | 78 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 6.8–7.4 ppm) and sulfonyl group (δ 3.1 ppm for methyl) confirm regiochemistry.
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 287.08 (theoretical: 287.09).
- IR : S=O stretches (1340–1160 cm⁻¹) validate sulfonyl functionality.
- HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What in vitro assays are recommended for preliminary evaluation of the compound's biological activity?
Answer:
- Cyclooxygenase-2 (COX-2) inhibition : IC₅₀ determination via fluorometric assay (Cayman Chemical Kit).
- Cytotoxicity : MTT assay on HEK-293 cells (72-hour exposure, IC₅₀ >50 µM indicates low toxicity).
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
Advanced Research Questions
Q. How can molecular docking studies using Lamarckian genetic algorithms predict the binding affinity of this compound to target proteins?
Answer: The Lamarckian genetic algorithm (LGA) in AutoDock 3.0 combines global search and local minimization. Key parameters:
Q. Table 2: Docking Results for COX-2 Binding
| Pose | Binding Energy (kcal/mol) | RMSD (Å) |
|---|---|---|
| 1 | -9.2 | 1.8 |
| 2 | -8.7 | 2.1 |
Q. What strategies resolve discrepancies between computational predictions and experimental pharmacokinetic data?
Answer:
- LogP adjustments : Use prodrug modifications (e.g., acetylation) to align predicted vs. experimental octanol/water partition coefficients.
- Solubility enhancement : Co-solvency with PEG-400 or β-cyclodextrin inclusion complexes.
- Permeability validation : Caco-2 monolayer assays (apparent permeability >1×10⁻⁶ cm/s indicates oral bioavailability) .
Q. How do structural modifications at the indoline nitrogen influence biological selectivity and potency?
Answer:
- N-Acetylation : Reduces metabolic degradation (t₁/₂ increased from 2.1 to 5.3 hours in microsomal assays).
- Sulfonyl group replacement : Morpholin-4-yl sulfonyl analogs show 3-fold higher COX-2 selectivity (IC₅₀: 0.12 µM vs. 0.38 µM for parent compound).
- Crystallography : X-ray diffraction (CCDC: 2245678) reveals sulfonyl group orientation critical for hydrogen bonding with Arg120 in COX-2 .
Q. How can polymorphism of this compound be analyzed to ensure batch consistency?
Answer:
- PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.4°, 15.7°).
- DSC : Melting endotherms (Form I: 198–201°C; Form II: 185–188°C).
- Stability studies : Accelerated conditions (40°C/75% RH) over 12 weeks to monitor form transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
